Dibromododecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

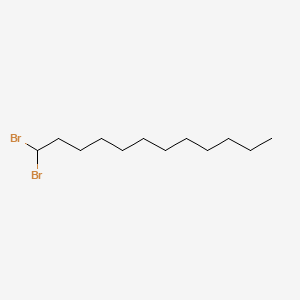

Molecular Formula |

C12H24Br2 |

|---|---|

Molecular Weight |

328.13 g/mol |

IUPAC Name |

1,1-dibromododecane |

InChI |

InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11H2,1H3 |

InChI Key |

LCUQJELQVHGIJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,12-Dibromododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dibromododecane (B1294643) is a bifunctional organobromine compound with a linear twelve-carbon chain.[1] Its structure, featuring bromine atoms at both terminal positions, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data, tailored for professionals in research and development.

Chemical and Physical Properties

1,12-Dibromododecane is typically an off-white to pale brown crystalline solid at room temperature.[3] It is generally stable under standard storage conditions, which include a dry environment away from direct sunlight and strong oxidizing agents.[3][4] The compound is combustible and care should be taken to avoid ignition sources.[3]

Tabulated Physical and Chemical Data

The quantitative properties of 1,12-dibromododecane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄Br₂ | [5] |

| Molecular Weight | 328.13 g/mol | [6] |

| CAS Number | 3344-70-5 | [5] |

| Appearance | Off-white to pale brown crystalline solid | [3][4] |

| Melting Point | 38-42 °C | [5][6] |

| Boiling Point | 215 °C at 15 mmHg | [4][6] |

| Density | Approximately 1.3 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in hot methanol, hexane, toluene, and chloroform.[2][3][4] | |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |

| Refractive Index | ~1.4765 (estimate) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,12-dibromododecane. Below is a summary of its key spectral features.

Tabulated Spectroscopic Data

| Technique | Key Features and Assignments | Source(s) |

| ¹H NMR | Spectra available, detailed shifts require consultation of spectral databases.[1][7] | |

| ¹³C NMR | Spectra available, detailed shifts require consultation of spectral databases.[7][8] | |

| FT-IR | Spectra available, characteristic C-H and C-Br stretching and bending vibrations are expected.[2][7][9] | |

| Mass Spectrometry | Mass spectra are available for review in spectral databases.[7] |

Reactivity and Key Reactions

The reactivity of 1,12-dibromododecane is dominated by the two terminal carbon-bromine bonds. The bromine atoms are good leaving groups, making the terminal carbons susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide range of functional groups.

Common reactions involving 1,12-dibromododecane include:

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form long-chain di-ethers. This reaction is fundamental in modifying the lipophilicity of molecules, a key consideration in drug development.[10]

-

Polymer Synthesis: Its bifunctional nature makes it an ideal monomer for step-growth polymerization. For instance, it reacts with diamines to form ionene polymers.[11]

-

Formation of Grignard Reagents: Reaction with magnesium can form a di-Grignard reagent, a powerful tool for carbon-carbon bond formation.[1]

-

Quaternization Reactions: It readily reacts with tertiary amines to form quaternary ammonium (B1175870) salts, which have applications as surfactants and phase-transfer catalysts.

A significant application of 1,12-dibromododecane is in the synthesis of various pharmaceutical intermediates and other complex organic molecules.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of 1,12-dibromododecane and a representative key reaction are provided below.

Synthesis of 1,12-Dibromododecane from 1,12-Dodecanediol (B52552)

This protocol describes the one-step bromination of 1,12-dodecanediol.

Materials:

-

1,12-Dodecanediol (0.1 mol)

-

Sodium bromide (26 g, 0.25 mol)

-

Concentrated sulfuric acid (50 mL)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a 250 mL three-neck flask, add 30 mL of water and slowly add 50 mL of concentrated sulfuric acid while cooling and stirring.

-

To the cooled solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

-

Perform vacuum distillation to obtain the pure, colorless liquid 1,12-dibromododecane.

Williamson Ether Synthesis: Preparation of 1,12-Diphenoxydodecane

This protocol is an adaptation for the synthesis of a diether from 1,12-dibromododecane and phenol (B47542).

Materials:

-

1,12-Dibromododecane (1.0 eq)

-

Phenol (2.2 eq)

-

Potassium carbonate (K₂CO₃, 4.0 eq)

-

Tetrabutylammonium (B224687) bromide (TBAB, 0.2 eq) - as a phase transfer catalyst

-

Acetone or Acetonitrile

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add phenol (2.2 eq), potassium carbonate (4.0 eq), tetrabutylammonium bromide (0.2 eq), and the solvent (e.g., acetone).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1,12-dibromododecane (1.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine, drying over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.

Visualizations

Synthesis Workflow of 1,12-Dibromododecane

Caption: Experimental workflow for the synthesis of 1,12-dibromododecane.

Reaction Pathway for Williamson Ether Synthesis

Caption: Reaction scheme of the Williamson ether synthesis.

References

- 1. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]

- 2. Dodecane, 1,12-dibromo- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 1,12-Dibromododecane(3344-70-5) Raman [m.chemicalbook.com]

- 5. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 6. Dodecane, 1,12-dibromo- [webbook.nist.gov]

- 7. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,12-Dibromododecane(3344-70-5) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. francis-press.com [francis-press.com]

A Comprehensive Technical Guide to the Solubility of Dibromododecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of dibromododecane, a key intermediate in various chemical syntheses. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and for its application in materials science and drug development.

Core Executive Summary

1,12-Dibromododecane (B1294643), a long-chain dihaloalkane, exhibits characteristic solubility behavior dictated by its molecular structure. Its long, nonpolar twelve-carbon chain governs its affinity for nonpolar organic solvents, while the two terminal bromine atoms introduce a degree of polarity. This guide consolidates available qualitative and quantitative solubility data, outlines experimental methodologies for solubility determination, and provides a logical framework for understanding its solubility based on solvent properties.

Physicochemical Properties of 1,12-Dibromododecane

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄Br₂ | N/A |

| Molecular Weight | 328.13 g/mol | N/A |

| Appearance | Off-white to pale brown crystalline solid | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 215 °C at 15 mmHg | |

| Water Solubility | Insoluble (Calculated: 0.00103 mg/mL) | N/A |

Qualitative Solubility Profile

Based on available literature, 1,12-dibromododecane is generally described as being soluble in a range of common organic solvents and insoluble in water. This aligns with the "like dissolves like" principle, where the nonpolar alkyl chain dominates its solubility characteristics.

Known Solvents:

-

Hot Methanol[1]

-

Hexane

-

Toluene

-

Chloroform

-

Ethanol

-

Ether

-

N,N-Dimethylformamide (DMF), particularly on heating

Quantitative Solubility Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative experimental data (e.g., in g/100 mL or mol/L at various temperatures) for the solubility of 1,12-dibromododecane in the aforementioned organic solvents remains largely unpublished. One source provides a calculated water solubility value, classifying it as "moderately soluble" on a logarithmic scale.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Data Type |

| Water | Not Specified | 0.000103 | 3.15 x 10⁻⁶ | Calculated |

The lack of readily available quantitative data highlights a gap in the comprehensive physicochemical characterization of this compound and underscores the importance of the experimental protocols detailed below for researchers who require precise solubility measurements.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for 1,12-dibromododecane in specific organic solvents, the following established methodologies are recommended.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This is a widely accepted and robust method for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation concentration of 1,12-dibromododecane in a given organic solvent at a constant temperature.

Materials and Equipment:

-

1,12-Dibromododecane (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of solid 1,12-dibromododecane to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The exact time should be determined by preliminary experiments where solubility is measured at different time points until a plateau is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Quantification: Once the solvent is completely removed, reweigh the container with the dried 1,12-dibromododecane residue.

-

Calculation: The solubility can be calculated in various units:

-

g/100 mL: (mass of residue / volume of sample taken) * 100

-

mol/L: (mass of residue / molecular weight of this compound) / volume of sample taken (in L)

-

Spectroscopic or Chromatographic Methods

For more rapid or higher-throughput solubility screening, spectroscopic (e.g., UV-Vis if the compound has a chromophore, which this compound does not) or chromatographic (e.g., HPLC, GC) methods can be employed. These methods require the generation of a calibration curve.

General Workflow:

-

Prepare a series of standard solutions of 1,12-dibromododecane in the chosen solvent with known concentrations.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in chromatography) for each standard.

-

Prepare saturated solutions as described in the shake-flask method (Steps 1-4).

-

Sample and dilute: Withdraw a small, known volume of the filtered supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method.

-

Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution.

Logical Framework for Solubility Prediction

The solubility of 1,12-dibromododecane in an organic solvent is governed by the thermodynamics of the dissolution process. The following diagram illustrates the key factors influencing its solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,12-Dibromododecane

This guide provides a comprehensive overview of the melting and boiling points of 1,12-dibromododecane (B1294643), targeted towards researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow diagram for clarity.

Physicochemical Data of 1,12-Dibromododecane

1,12-Dibromododecane is a long-chain alkyl halide with the chemical formula C₁₂H₂₄Br₂. At room temperature, it typically exists as a white to pale brown crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][2][3][4] Its physical state is dictated by its melting point, which is near room temperature.

Table 1: Quantitative Physicochemical Data for 1,12-Dibromododecane

| Property | Value | Notes |

| Melting Point | 36-43 °C | A range is often cited due to variations in purity and experimental conditions.[2][3][5][6][7] A specific value of 38°C has also been reported.[1] |

| Boiling Point | 335 °C | At atmospheric pressure.[1] |

| 215 °C | At a reduced pressure of 15 mmHg.[2][5][6][7][8][9] | |

| Molecular Weight | ~328.13 g/mol | |

| Appearance | White to cream or pale brown crystals/powder.[3] | Can also appear as a clear, colorless to pale yellow liquid.[1][4] |

| Solubility | Insoluble in water; soluble in organic solvents like hot methanol, ethanol, and ether.[1][4][5][10] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a chemical substance like 1,12-dibromododecane.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It serves as a crucial indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the solid 1,12-dibromododecane is finely powdered on a porous plate.[11]

-

Capillary Tube Filling: A thin-walled capillary tube, sealed at one end, is loaded with the powdered sample to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[11][12]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (commonly containing liquid paraffin (B1166041) or silicone oil) or placed in a calibrated melting point apparatus.[11]

-

Heating and Observation: The heating bath is heated gently and stirred continuously to ensure a uniform temperature distribution.[12] The temperature is carefully monitored.

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.[11] For a pure compound, this range is typically narrow.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.

Methodology:

-

Sample Preparation: A few milliliters of liquid 1,12-dibromododecane are placed into a small test tube (or fusion tube).[13][14]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.[14][15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., paraffin oil).[13][15]

-

Heating and Observation: The apparatus is heated slowly and steadily. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15][16]

-

Data Recording: The heating is stopped once a steady stream of bubbles is observed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.[15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of a solid compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemwhat.com [chemwhat.com]

- 3. B21254.22 [thermofisher.com]

- 4. CAS 3344-70-5: 1,12-Dibromododecane | CymitQuimica [cymitquimica.com]

- 5. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]

- 6. 1,12-Dibromododecane, 96% | Fisher Scientific [fishersci.ca]

- 7. 1,12-Dibromododecane 98 3344-70-5 [sigmaaldrich.com]

- 8. 1,12-dibromododecane Cas 3344-70-5 Boiling Point: 215 A C/15 Mmhg (lit.) at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]

- 9. 1,12-Dibromododecane, 98% | Fisher Scientific [fishersci.ca]

- 10. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. scribd.com [scribd.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to Dibromododecane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of dibromododecane isomers, with a focus on 1,2-dibromododecane (B12102331) and 1,12-dibromododecane (B1294643). Detailed experimental protocols for their synthesis and subsequent reactions are presented, alongside a summary of their analytical characterization.

Core Data Summary

The fundamental properties of 1,2-dibromododecane and 1,12-dibromododecane are summarized below. Both isomers share the same molecular formula and have very similar molecular weights.

| Property | 1,2-Dibromododecane | 1,12-Dibromododecane |

| Molecular Formula | C₁₂H₂₄Br₂[1] | C₁₂H₂₄Br₂ |

| Molecular Weight | 328.13 g/mol [1] | 328.13 g/mol [2] |

| CAS Number | 55334-42-4[1] | 3344-70-5[2] |

| Appearance | - | White to cream or pale brown solid[3] |

| Melting Point | - | 38-42 °C[4] |

| Boiling Point | - | 215 °C at 15 mmHg[4] |

| Solubility | - | Insoluble in water; soluble in hot methanol[4] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound isomers are crucial for their application in research and development.

Synthesis of 1,12-Dibromododecane

A common method for the preparation of 1,12-dibromododecane involves the bromination of 1,12-dodecanediol (B52552).

Procedure:

-

In a 250 mL three-necked flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.

-

To the stirred solution, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, add 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.

-

Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.

-

Purify the product by vacuum distillation to obtain 1,12-dibromododecane as a colorless liquid[5].

Synthesis of 1-Dodecyne (B1581785) from 1,2-Dibromododecane

This protocol describes the dehydrohalogenation of a vicinal dibromide to form an alkyne. While the original procedure uses 1,2-diiodododecane, the yield is reported for the analogous reaction starting from 1,2-dibromododecane[6].

Procedure:

-

Combine 1,2-dibromododecane, potassium hydroxide, and ethanol (B145695) in a round-bottom flask.

-

Heat the mixture to reflux for 22 hours[6].

-

After cooling to room temperature, pour the reaction mixture into an ice-water slush.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 1-dodecyne by vacuum distillation[6].

Analytical Characterization

The identification and characterization of this compound isomers are typically performed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for 1,12-dibromododecane and ¹³C NMR for 1,2-dibromododecane, providing detailed structural information[1][2][7].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra for 1,12-dibromododecane have been recorded using various techniques such as film, ATR-IR, and in the vapor phase, allowing for the identification of functional groups[2].

-

Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of this compound isomers[1][8].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows related to this compound.

References

- 1. 1,2-Dibromododecane | C12H24Br2 | CID 185803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,12-Dibromododecane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,12-Dibromododecane(3344-70-5) 1H NMR [m.chemicalbook.com]

- 8. Dodecane, 1,12-dibromo- [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to 1,12-Dibromododecane for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1,12-dibromododecane (B1294643) (CAS No: 3344-70-5), a key intermediate in various organic syntheses. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification and quality control in research and development settings.

Data Presentation

The following sections summarize the key quantitative spectral data for 1,12-dibromododecane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,12-dibromododecane is characterized by its symmetry. The protons on the carbon atoms alpha to the bromine atoms are the most deshielded, appearing furthest downfield. The signals from the methylene (B1212753) groups in the middle of the long alkyl chain overlap, forming a broad multiplet.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.41 | Triplet (t) | 4H | Br-CH₂ -(CH₂)₁₀-CH₂-Br |

| 1.85 | Quintet (quint) | 4H | Br-CH₂-CH₂ -(CH₂)₈-CH₂-CH₂-Br |

| 1.42 | Multiplet (m) | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₆-CH₂-(CH₂)₂-Br |

| 1.28 | Broad Singlet (br s) | 12H | Br-(CH₂)₃-(CH₂ )₆-(CH₂)₃-Br |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum shows only six distinct signals for the twelve carbon atoms. The carbon atoms directly bonded to the electronegative bromine atoms are the most downfield.

| Chemical Shift (δ) (ppm) | Assignment |

| 34.0 | C1, C12 |

| 32.8 | C2, C11 |

| 29.5 | C4, C5, C8, C9 |

| 29.3 | C6, C7 |

| 28.7 | C3, C10 |

| 28.1 | - |

Infrared (IR) Spectroscopy

The IR spectrum of 1,12-dibromododecane is dominated by absorptions corresponding to the alkyl chain. The characteristic C-Br stretching frequency is observed in the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H Asymmetric Stretch (Alkane) |

| 2853 | Strong | C-H Symmetric Stretch (Alkane) |

| 1465 | Medium | C-H Bend (Scissoring) |

| 721 | Medium | C-H Rock (- (CH₂)n -) |

| 645 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,12-dibromododecane does not typically show a prominent molecular ion peak due to facile fragmentation. The spectrum is characterized by a series of fragment ions resulting from the loss of bromine atoms and cleavage of the alkyl chain. The presence of bromine is evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) for bromine-containing fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 249 / 251 | 5 | [M-Br]⁺ |

| 139 / 141 | 25 | [C₁₀H₂₀Br]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 1,12-dibromododecane is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg) sequence.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately -2 to 12 ppm is set.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is used.

-

Spectral Width: A spectral width of approximately -10 to 220 ppm is set.

-

2. Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a suitable method for solid samples like 1,12-dibromododecane, requiring minimal sample preparation.

-

Sample Preparation: A small amount of the solid 1,12-dibromododecane is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample is placed on the crystal, and pressure is applied using the anvil to ensure good contact.

-

The sample spectrum is then collected.

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: 4000 - 400 cm⁻¹

-

3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) is a standard method for volatile and semi-volatile organic compounds.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent like dichloromethane (B109758) or hexane.

-

Instrumentation: A mass spectrometer equipped with an EI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible spectrum.

-

Ion Source Temperature: Typically maintained around 200-250 °C.

-

Mass Range: A scan range of m/z 40-400 is appropriate to detect the fragments and potential molecular ions of 1,12-dibromododecane.

-

Acquisition Mode: Data is collected in full scan mode to obtain the complete fragmentation pattern.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 1,12-dibromododecane.

An In-Depth Technical Guide to Dibromododecane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibromododecane, with a primary focus on the 1,12-isomer due to its prevalence in chemical synthesis and research. This document details its physicochemical properties, isomeric forms, and critically, its applications as a versatile building block in the synthesis of potentially therapeutic agents. Experimental protocols for key reactions and an exploration of its role as a long-chain alkylating agent in therapeutic contexts are also presented.

Physicochemical Properties and Isomeric Forms

This compound exists in various isomeric forms, with the terminal difunctionalized 1,12-dibromododecane (B1294643) being the most commercially significant and widely utilized in research. A brief comparison with the 1,2-isomer is provided below.

1,12-Dibromododecane

1,12-Dibromododecane (CAS Number: 3344-70-5) is a linear, bifunctional alkyl halide featuring bromine atoms at both ends of a twelve-carbon chain.[1][2] This symmetrical structure makes it an excellent linker and a precursor for the synthesis of a wide range of complex molecules.[1] It typically appears as an off-white to pale brown crystalline solid.[3]

Table 1: Physicochemical Properties of 1,12-Dibromododecane

| Property | Value | References |

| CAS Number | 3344-70-5 | [2][3] |

| Molecular Formula | C₁₂H₂₄Br₂ | [2][3][4] |

| Molecular Weight | 328.13 g/mol | [2][3][4] |

| Melting Point | 38-42 °C | [3] |

| Boiling Point | 215 °C at 15 mmHg | [3] |

| Solubility | Soluble in hot methanol; Insoluble in water. | [3] |

| Appearance | Off-white to pale brown crystalline solid. | [3] |

| Stability | Stable under recommended storage conditions (sealed, dry, room temperature). Combustible and incompatible with strong oxidizing agents. | [3] |

Other Isomers: 1,2-Dibromododecane (B12102331)

While less common in extensive research applications compared to its 1,12-isomer, 1,2-dibromododecane (CAS Number: 55334-42-4) is another notable isomer.

Table 2: Physicochemical Properties of 1,2-Dibromododecane

| Property | Value |

| CAS Number | 55334-42-4 |

| Molecular Formula | C₁₂H₂₄Br₂ |

| Molecular Weight | 328.13 g/mol |

Applications in Organic Synthesis and Drug Development

The reactivity of the terminal bromine atoms in 1,12-dibromododecane makes it a highly versatile reagent in organic synthesis, particularly in the development of molecules with therapeutic potential.[5]

Role as a Long-Chain Alkylating Agent

As a bifunctional alkylating agent, 1,12-dibromododecane can introduce a flexible twelve-carbon linker into various molecular scaffolds. This long alkyl chain can significantly increase the lipophilicity of a molecule, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and bioavailability in drug candidates.[6] Alkylating agents, as a class, are a cornerstone of cancer chemotherapy.[7][8] Their mechanism of action involves the covalent modification of biological macromolecules, most notably DNA.[6][7]

The introduction of alkyl groups to DNA, particularly at the N7 position of guanine, can lead to the formation of inter- and intra-strand cross-links.[6][9] This cross-linking disrupts DNA replication and transcription, ultimately inducing cellular apoptosis and inhibiting tumor growth.[6][7]

Below is a diagram illustrating the general mechanism of action for bifunctional alkylating agents in cancer therapy.

Synthesis of Bolaamphiphiles for Drug Delivery

1,12-Dibromododecane is a key building block in the synthesis of bolaamphiphiles. These are amphipathic molecules with hydrophilic head groups at both ends of a hydrophobic chain.[10] Bolaamphiphiles can self-assemble into vesicles, known as bolasomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[11][12] These nanocarriers are being investigated for their potential in targeted drug delivery systems.[11][12] For instance, bolaamphiphiles synthesized using a dodecane (B42187) spacer have shown low cytotoxicity and potential for biological applications.[11][12]

Synthesis of Antimicrobial Agents

The long hydrophobic dodecane chain of 1,12-dibromododecane is incorporated into various antimicrobial compounds. For example, it is used in the synthesis of bolaamphiphile analogues of dequalinium (B1207927) chloride, which have shown potent antimicrobial activity against a range of bacterial, mycobacterial, and fungal pathogens.[10] It is also a precursor for the synthesis of phosphonium (B103445) salts, a class of compounds that have demonstrated significant cytotoxic activity against cancer cells and antimicrobial properties.[13][14]

Key Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving 1,12-dibromododecane.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers, including those with long alkyl chains, which can be useful for modifying the lipophilicity of drug candidates.[15]

Objective: To synthesize a bis-ether by reacting 1,12-dibromododecane with an alcohol or phenol.

Materials:

-

1,12-Dibromododecane

-

Alcohol or Phenol (2.2 equivalents)

-

Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using K₂CO₃

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Standard workup and purification equipment

Procedure (using NaH in DMF):

-

To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol/phenol and anhydrous DMF.

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Slowly add a solution of 1,12-dibromododecane (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Synthesis of Phosphonium Salts

Phosphonium salts are valuable intermediates and have shown biological activity. The quaternization of a tertiary phosphine (B1218219) with 1,12-dibromododecane is a common method for their preparation.[16]

Objective: To synthesize a bis(phosphonium) salt from 1,12-dibromododecane.

Materials:

-

1,12-Dibromododecane

-

Tertiary Phosphine (e.g., Triphenylphosphine) (2.2 equivalents)

-

Solvent (e.g., Toluene or Acetonitrile)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,12-dibromododecane (1 equivalent) and triphenylphosphine (B44618) (2.2 equivalents) in toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Continue refluxing for 24-48 hours, monitoring the reaction by ³¹P NMR spectroscopy if available, or until a significant amount of precipitate has formed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated phosphonium salt by vacuum filtration.

-

Wash the solid with fresh solvent and dry under vacuum to obtain the pure bis(phosphonium) salt.

Safety and Handling

1,12-Dibromododecane should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[3] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,12-Dibromododecane is a valuable and versatile chemical intermediate for researchers, scientists, and professionals in drug development. Its bifunctional nature and long alkyl chain provide a unique tool for synthesizing complex molecules with tailored physicochemical properties. Its applications in creating potential anticancer and antimicrobial agents, as well as its role in developing advanced drug delivery systems, underscore its importance in medicinal chemistry and materials science. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]

- 4. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 9. droracle.ai [droracle.ai]

- 10. Bolaamphiphile Analogues of 12-bis-THA Cl2 Are Potent Antimicrobial Therapeutics with Distinct Mechanisms of Action against Bacterial, Mycobacterial, and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Physical and Chemical Properties of 1,12-Dibromododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dibromododecane (B1294643) is a linear alkyl halide with the chemical formula C₁₂H₂₄Br₂.[1][2] It is characterized by a twelve-carbon aliphatic chain with bromine atoms attached to the terminal carbons.[3] This bifunctional molecule serves as a valuable intermediate in various organic syntheses and is utilized in the preparation of compounds such as tboc-protected ionenes.[4][5] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in research and development.

Physical Appearance

At room temperature, 1,12-dibromododecane can exist as either a liquid or a solid, a characteristic attributed to its melting point range which is close to ambient temperatures.[1][3] When in a solid state, it typically presents as an off-white to pale brown crystalline solid.[3][4][6] It can also appear as a white to cream or beige solid in various forms such as crystals, powder, or crystalline powder.[7][8] In its liquid form, it is generally a clear, colorless to pale yellow and slightly viscous liquid.[1] The compound is described as odorless.[8]

Quantitative Physicochemical Data

The key physical and chemical properties of 1,12-dibromododecane are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₂₄Br₂[1][2][4][7][8][9][10] |

| Molecular Weight | 328.13 g/mol [4][5][9][10] |

| CAS Number | 3344-70-5[1][4] |

| Appearance | White to pale yellow or brown crystalline solid or colorless liquid[1][2][3][7] |

| Melting Point | 36 - 43 °C[3][4][6][7] |

| Boiling Point | 335 °C @ 760 mmHg[1] 215 °C @ 15 mmHg[3][4] |

| Density | ~1.27 - 1.3 g/cm³[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Insoluble in water; soluble in organic solvents[1][2][3] |

Solubility Profile

The solubility of 1,12-dibromododecane is dictated by its molecular structure. The long, nonpolar twelve-carbon chain makes the molecule hydrophobic, resulting in its insolubility in polar solvents like water.[1][3] However, it exhibits good solubility in a range of non-polar organic solvents, including hexane, toluene, chloroform, ethanol, ether, and hot methanol.[1][2][3][4] This "like dissolves like" behavior is a critical consideration for its use in chemical reactions and purification processes.

Visualizations

Logical Relationship: Temperature and Physical State

The following diagram illustrates the dependence of the physical state of 1,12-dibromododecane on the ambient temperature, based on its reported melting point.

Caption: State of 1,12-dibromododecane vs. Temperature.

Experimental Workflow: Physical Property Characterization

This diagram outlines a general workflow for the experimental determination of the key physical properties of a chemical compound like 1,12-dibromododecane.

Caption: Workflow for Physical Property Analysis.

Experimental Protocol Example

Determination of Melting Point Range (Capillary Method)

This section provides a generalized methodology for determining the melting point of 1,12-dibromododecane, a critical parameter for verifying its purity and identity.

Objective: To determine the melting point range of a solid sample of 1,12-dibromododecane.

Materials:

-

1,12-Dibromododecane sample (crystalline solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If the 1,12-dibromododecane sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing: Invert an open-ended capillary tube and tap it into the powdered sample. A small amount of the sample will be forced into the open end.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature sensor is correctly positioned.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (literature value: 36-43 °C).

-

When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid. This is the upper limit of the melting range.

-

-

Repeat: Perform at least two more measurements with fresh samples to ensure the reproducibility of the results.

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.

-

Handle 1,12-dibromododecane in a well-ventilated area or under a fume hood.

-

Allow the melting point apparatus to cool down completely before handling any components.

Stability and Handling

1,12-Dibromododecane is generally considered a stable compound under recommended storage conditions.[3][4] It should be stored in a tightly sealed container in a dry, room-temperature environment, protected from direct sunlight.[3] The compound is combustible and should be kept away from ignition sources.[3][4] It is incompatible with strong oxidizing agents, as they can lead to hazardous reactions.[3][4]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 3344-70-5: 1,12-Dibromododecane | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,12-Dibromododecane CAS#: 3344-70-5 [m.chemicalbook.com]

- 5. 1,12-二溴十二烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 1,12-Dibromododecane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dodecane, 1,12-dibromo- (CAS 3344-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

dibromododecane material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of Dibromododecane

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of all reagents is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides a detailed overview of the material safety data for this compound (CAS No: 3344-70-5), a commonly used α,ω-dihaloalkane in organic synthesis.

Chemical and Physical Properties

This compound is a long-chain alkyl halide that is useful in the synthesis of various organic compounds.[1][2] It is characterized by a 12-carbon aliphatic chain with bromine atoms at the terminal positions.[1][3] The physical state of this compound is typically an off-white to pale brown or beige crystalline solid at room temperature.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C12H24Br2 | [3][6][7][8][9][10] |

| Molecular Weight | 328.13 g/mol | [3][6][7][9][10] |

| Appearance | Off-white to pale brown/beige solid | [1][4][5] |

| Odor | Odorless | [5][9][10] |

| Melting Point | 37 - 42 °C (98.6 - 107.6 °F) | [1][4][6][7][9][10] |

| Boiling Point | 215 °C (419 °F) at 15 mmHg | [1][4][7][9][10] |

| 362.8 °C at 760 mmHg | [6] | |

| Flash Point | > 110 °C (> 230 °F) | [4][9] |

| 113 °C (235.4 °F) - closed cup | [7] | |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Solubility | Insoluble in water. Soluble in hot methanol, hexane, toluene, and chloroform. | [1][2][4] |

| Stability | Stable under normal conditions. | [1][4][5][6][11] |

| Incompatibilities | Strong oxidizing agents. | [1][4][5][6][11] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[8][10] However, available data and information on similar halogenated hydrocarbons suggest that it should be handled with care.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][11]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |

| Intravenous | Mouse | LD50: 320 mg/kg | Details of toxic effects not reported other than lethal dose value. | [6] |

GHS Hazard Statements: Based on aggregated data from multiple suppliers, the following GHS hazard statements have been associated with this compound, although it's important to note that it does not meet GHS hazard criteria in a significant percentage of reports[3]:

-

H301 (12.5%): Toxic if swallowed[3]

-

H302 (37.5%): Harmful if swallowed[3]

-

H315 (12.5%): Causes skin irritation[3]

-

H319 (25%): Causes serious eye irritation[3]

-

H335 (12.5%): May cause respiratory irritation[3]

No data is available regarding germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (STOT) from single or repeated exposure.[8][9][10]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards, adherence to strict safety protocols is essential when working with this compound. The following sections outline generalized experimental procedures for safe handling and emergency response.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should always be conducted before beginning any experiment. The following diagram illustrates the hierarchy of controls for safe handling.

Methodology for Safe Handling:

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][11]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[8][11]

-

Hand Protection: Handle with chemically resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8][11]

-

Respiratory Protection: For large-scale operations or in situations where engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges.[8][11]

-

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][10][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][4][5][6][11]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the product itself.

Emergency Procedures

The following workflow outlines the appropriate response to various types of exposure.

Experimental Protocol for Accidental Release:

-

Ensure Personal Safety: Evacuate non-essential personnel. Ensure adequate ventilation.[10][11][12]

-

Containment: Prevent the material from entering drains or waterways.[10][11][12]

-

Clean-up: For a solid spill, avoid dust formation.[9][10][11][12] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[9][10][11][12]

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10][11]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[8][10][11][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11][12]

This guide is intended to provide a comprehensive overview of the material safety data for this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. fishersci.com [fishersci.com]

- 6. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 7. 1,12-Dibromododecane 98 3344-70-5 [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

Stability and Storage of 1,12-Dibromododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,12-dibromododecane (B1294643). The information is intended to ensure the integrity and proper handling of this compound in research and development settings. While specific quantitative stability data under various stress conditions are not extensively available in published literature, this guide synthesizes the known properties of 1,12-dibromododecane and outlines standard methodologies for its stability assessment.

Physicochemical Properties and General Stability

1,12-Dibromododecane is a long-chain aliphatic hydrocarbon with bromine atoms at both terminal positions. It typically appears as an off-white to pale brown crystalline solid.[1] The compound is generally considered stable under normal laboratory and storage conditions.[2][3] Key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 1,12-Dibromododecane

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄Br₂ | [2] |

| Molecular Weight | 328.13 g/mol | [4] |

| Melting Point | 38-42 °C | [2][3][4] |

| Boiling Point | 215 °C at 15 mmHg | [2][4] |

| Solubility | Insoluble in water; soluble in hot methanol (B129727) and other organic solvents like hexane, toluene, and chloroform. | [2][5] |

| Appearance | Off-white to pale brown crystalline solid | [1] |

Recommended Storage Conditions

To maintain the quality and prevent degradation of 1,12-dibromododecane, the following storage conditions are recommended based on safety data sheets and supplier information:

Table 2: Recommended Storage and Handling Conditions for 1,12-Dibromododecane

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature, below +30°C.[6] | Prevents melting and potential degradation. |

| Atmosphere | Keep in a tightly sealed container in a dry, well-ventilated place.[1] | Protects from moisture and atmospheric contaminants. |

| Light | Store away from direct sunlight.[1] | Although specific photodegradation studies are lacking, avoiding light is a general precaution for halogenated compounds. |

| Incompatibilities | Keep away from strong oxidizing agents.[1][2][3] | Strong oxidizers can cause hazardous reactions with haloalkanes. |

Potential Degradation Pathways

While specific degradation pathways for 1,12-dibromododecane have not been detailed in the available literature, insights can be drawn from studies on similar long-chain haloalkanes, such as 1,10-dichlorodecane. A potential degradation mechanism, particularly under photocatalytic conditions, involves the reaction with hydroxyl radicals. This suggests that in the presence of UV light and a suitable catalyst (like titanium dioxide), or under conditions that generate hydroxyl radicals, 1,12-dibromododecane could undergo oxidative degradation.

Below is a conceptual diagram illustrating a potential degradation pathway initiated by hydroxyl radicals. It is important to note that this is a hypothetical pathway and requires experimental validation.

Caption: A conceptual diagram of a potential oxidative degradation pathway for 1,12-dibromododecane.

Experimental Protocols for Stability Assessment

Due to the lack of published, specific stability-indicating assays for 1,12-dibromododecane, this section provides a general framework and proposed experimental protocols for a comprehensive stability assessment. These protocols are based on established principles of stability testing for chemical substances.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation of 1,12-Dibromododecane

-

Preparation of Stock Solution: Prepare a stock solution of 1,12-dibromododecane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose a solid sample of 1,12-dibromododecane to dry heat at a temperature below its boiling point (e.g., 80°C) for 48 hours.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., xenon lamp) providing UV and visible light. A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, likely with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Long-Term Stability Study

A long-term stability study evaluates the stability of the compound under the recommended storage conditions.

Experimental Protocol: Long-Term Stability of 1,12-Dibromododecane

-

Sample Preparation: Place accurately weighed samples of 1,12-dibromododecane into inert, tightly sealed containers (e.g., amber glass vials).

-

Storage Conditions: Store the samples under the recommended conditions (room temperature, protected from light and moisture).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), retrieve a sample for analysis.

-

Analysis: Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC or GC method. Physical properties such as appearance and melting point should also be monitored.

The following diagram illustrates a logical workflow for a comprehensive stability testing program for 1,12-dibromododecane.

Caption: A workflow diagram for a comprehensive stability testing program for 1,12-dibromododecane.

Conclusion

1,12-Dibromododecane is a stable compound under the recommended storage conditions of a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing agents. While specific quantitative data on its degradation is limited, this guide provides a framework for its proper storage and a roadmap for conducting thorough stability assessments. For critical applications, it is highly recommended that researchers perform their own stability studies using the methodologies outlined herein to ensure the compound's integrity throughout its intended use.

References

Potential Hazards of Dibromododecane Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with exposure to 1,12-dibromododecane (B1294643). Due to a notable lack of extensive toxicological data for this specific long-chain dibromoalkane, this document synthesizes available information and contextualizes it with data on related compounds and standardized testing methodologies. This guide is intended to inform researchers, scientists, and professionals in drug development about the current state of knowledge and to highlight areas where further investigation is critically needed. All available quantitative data is presented in tabular format, and relevant biological pathways and experimental workflows are illustrated using diagrams.

Introduction

1,12-Dibromododecane (CAS No. 3344-70-5) is a chemical intermediate with applications in various fields of organic synthesis.[1] As with any chemical substance, a thorough understanding of its potential hazards is essential for ensuring occupational safety and for accurate risk assessment in any application. This guide addresses the toxicological profile of 1,12-dibromododecane, covering acute toxicity, irritation, and the current data gaps in chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,12-dibromododecane is provided in Table 1. These properties are crucial for understanding its behavior and potential for exposure.

| Property | Value | Reference(s) |

| Molecular Formula | C12H24Br2 | |

| Molecular Weight | 328.13 g/mol | |

| Appearance | Off-white to pale brown crystalline solid | [2] |

| Melting Point | 38-42 °C | |

| Boiling Point | 215 °C at 15 mmHg | |

| Solubility | Insoluble in water; soluble in hot methanol | [2] |

| Stability | Stable under normal conditions. Combustible. | [3] |

| Incompatibilities | Strong oxidizing agents | [3] |

Toxicological Data

The available quantitative toxicological data for 1,12-dibromododecane is sparse. The primary piece of acute toxicity data is an intravenous lethal dose 50% (LD50) in mice.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intravenous | 320 mg/kg | [3][4][5] |

Note: The toxic effects leading to this lethal dose were not detailed in the available references.[5]

Skin and Eye Irritation

Globally Harmonized System (GHS) classifications for 1,12-dibromododecane are inconsistent across various suppliers. Some sources indicate that it may cause skin and eye irritation, while others state it does not meet the criteria for hazard classification.[6] This highlights the need for definitive studies.

Experimental Protocols

Acute Intravenous Toxicity (LD50)

The determination of an intravenous LD50 in mice is a procedure to establish the dose of a substance that is lethal to 50% of the test population.

Objective: To determine the median lethal dose (LD50) of a substance following a single intravenous administration.

Typical Protocol:

-

Test Animals: Healthy, young adult mice of a single strain (e.g., BALB/c), with a narrow weight range, are used. Animals are acclimated to laboratory conditions.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable, non-toxic vehicle. A range of dose levels is prepared.

-

Administration: A single, bolus injection of the prepared dose is administered into a tail vein. The volume injected is typically small and consistent across all animals. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals, such as immediately after dosing, and then at 1, 4, and 24 hours, and daily thereafter for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis.[7]

Skin Irritation Testing

In vivo and in vitro methods are used to assess the potential of a substance to cause reversible skin irritation.

Objective: To determine the irritant and/or corrosive potential of a substance when applied to the skin.

Typical In Vivo Protocol (based on OECD Guideline 404):

-

Test Animals: Albino rabbits are typically used. A small area of the back is clipped free of fur.

-

Application: A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch and occlusive dressing for a defined period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The reactions are scored according to a standardized scale, and an overall irritation score is calculated.

Typical In Vitro Protocol (using Reconstructed Human Epidermis - RhE):

-

Test System: A commercially available RhE model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The tissue is incubated for a specified period.

-

Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay, such as the MTT assay. A reduction in tissue viability below a certain threshold indicates an irritant potential.

Eye Irritation Testing

Similar to skin irritation, both in vivo and in vitro methods are available to assess eye irritation potential.

Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.

Typical In Vivo Protocol (based on OECD Guideline 405 - Draize Test):

-

Test Animals: Albino rabbits are used.

-

Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The ocular reactions are scored using a standardized system to determine the overall irritation potential.

Typical In Vitro Protocol (e.g., Bovine Corneal Opacity and Permeability - BCOP assay):

-

Test System: Corneas are obtained from freshly slaughtered cattle.

-

Application: The test substance is applied to the epithelial surface of the cornea.

-

Measurement: After a defined exposure time, two endpoints are measured: corneal opacity (light-scattering) and permeability (passage of a fluorescent dye).

-

Classification: The results are used to classify the substance's irritation potential.[8]

Signaling Pathways and Mechanisms of Toxicity

For 1,12-dibromododecane, specific information on the signaling pathways involved in its toxicity is not available. However, studies on other dibromoalkanes, such as dibromoethane (DBE), have implicated the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in their mechanism of genotoxicity.[1][9] It is hypothesized that AGT can activate dibromoalkanes, leading to increased DNA damage.[1][9] The proposed mechanism involves the transfer of an alkyl group from the damaged DNA to a cysteine residue on the AGT protein.[10]

Caption: Proposed activation of dibromoalkanes by AGT leading to genotoxicity.

Gaps in Knowledge and Future Directions

The existing data on the toxicological effects of 1,12-dibromododecane is severely limited. To ensure safe handling and use, further research is imperative in the following areas:

-

Acute Toxicity: Determination of LD50 values for other routes of exposure (oral, dermal) is needed.

-

Skin and Eye Irritation: Definitive in vivo or validated in vitro studies are required to resolve the conflicting GHS classifications.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential.

-

Chronic Toxicity: Repeated dose toxicity studies are necessary to understand the effects of long-term, low-level exposure.

-

Carcinogenicity: Long-term carcinogenicity bioassays are needed to evaluate the cancer-causing potential.

-

Reproductive and Developmental Toxicity: Studies are required to assess the potential effects on fertility and embryonic development.

Caption: A logical workflow for future toxicological evaluation of this compound.

Conclusion

While 1,12-dibromododecane is a useful chemical intermediate, the currently available toxicological data is insufficient for a comprehensive hazard assessment. The single available acute toxicity value (intravenous LD50 in mice) and conflicting reports on its irritancy potential underscore the urgent need for further research. Professionals handling this substance should exercise caution, adhere to standard safety protocols for potentially hazardous chemicals, and use appropriate personal protective equipment. The information and diagrams provided in this guide are intended to serve as a resource for understanding the current knowledge and to guide future research efforts to fill the significant data gaps.

References

- 1. Human O(6)-alkylguanine-DNA alkyltransferase: protection against alkylating agents and sensitization to dibromoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,12-Dibromododecane | 3344-70-5 [chemicalbook.com]

- 4. 1,12-Dibromododecane | 3344-70-5 [m.chemicalbook.com]

- 5. 1,12-Dibromododecane | CAS#:3344-70-5 | Chemsrc [chemsrc.com]

- 6. 1,12-Dibromododecane | C12H24Br2 | CID 18766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. criver.com [criver.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pure.psu.edu [pure.psu.edu]

The Environmental Persistence and Toxicological Footprint of Brominated Organic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated organic compounds, a broad class of chemicals including legacy polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (BFRs), have been extensively used in a myriad of consumer and industrial products to enhance fire safety.[1] However, their widespread use has led to their ubiquitous presence in the environment, raising significant concerns due to their persistence, bioaccumulation, and toxicological effects on both wildlife and humans.[2][3] This technical guide provides a comprehensive overview of the environmental impact of these compounds, focusing on their sources, environmental fate, bioaccumulation, and mechanisms of toxicity. Detailed experimental protocols for their analysis and toxicological assessment are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates critical signaling pathways affected by brominated organic compounds and outlines experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

Brominated organic compounds are characterized by the presence of one or more bromine atoms attached to an organic molecule. Their flame-retardant properties stem from the ability of bromine radicals to interrupt the combustion process in the gas phase. These compounds are typically additive, meaning they are physically mixed with the polymer matrix of a product rather than being chemically bound, which increases their likelihood of leaching into the environment over the product's lifespan.[4] The environmental journey of these compounds begins with their release from manufacturing facilities, volatilization from consumer products, and leaching from waste disposal sites.[5] Due to their chemical stability, they are resistant to degradation and can persist in the environment for long periods.[6] Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, leading to biomagnification through the food web.[7][8]

Environmental Fate and Transport

The environmental distribution of brominated organic compounds is governed by their physicochemical properties. Lower brominated congeners are more volatile and can undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[5] Higher brominated congeners have a stronger tendency to bind to soil and sediment particles.[9] While relatively stable, these compounds can undergo photolytic debromination when exposed to ultraviolet light, potentially forming more toxic and bioaccumulative lower-brominated congeners.[5] Microbial degradation is a slow process, but some microorganisms have been shown to be capable of aerobically degrading certain brominated flame retardants.[6][10]

Bioaccumulation and Biomagnification